![molecular formula C9H16O6 B565381 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose CAS No. 912456-61-2](/img/structure/B565381.png)
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose
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Overview
Description
4,5-O-(1-Methylethylidene)-β-D-fructopyranose is a chemical compound that is used for experimental and research purposes . It is also known as Topiramate Impurity 14 and 4,5-O-Isopropylidene-b-D-fructopyranose .
Molecular Structure Analysis
The molecular formula of 4,5-O-(1-Methylethylidene)-β-D-fructopyranose is C9H16O6 . The molecular weight is 220.22 .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 4,5-O-(1-Methylethylidene)-β-D-fructopyranose are not provided in the available resources .Scientific Research Applications
Catalytic Synthesis Applications
The utility of hybrid catalysts in synthesizing diverse organic compounds, including 5H-pyrano[2,3-d]pyrimidine scaffolds, is significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This area explores the role of various catalysts, including organocatalysts, metal catalysts, and green solvents, in developing lead molecules, potentially indicating the application of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose in complex organic syntheses (Parmar, Vala, & Patel, 2023).
Biomolecular Design and Self-Organization
Dipyrazino[2,3-f:2′,3′-h]quinoxaline derivatives, serving as a foundation for larger 2D N-substituted polyheterocyclic aromatics, demonstrate the compound's potential in molecular, macromolecular, and supramolecular systems for diverse applications, including n-type semiconductors and sensors. This suggests the adaptability of this compound in the design and self-organization of biomolecules and devices (Segura, Juárez, Ramos, & Seoane, 2015).
Antioxidant Properties and Cell Protection
Chromones and their derivatives, including this compound, exhibit significant antioxidant properties, suggesting their potential in neutralizing active oxygen and combating cell impairment, leading to anti-inflammatory, antidiabetic, and anticancer activities (Yadav, Parshad, Manchanda, & Sharma, 2014).
Biopolymer Modification for Advanced Materials
The chemical modification of xylan into ethers and esters with specific functional groups indicates potential applications in drug delivery and as antimicrobial agents. This suggests this compound's utility in synthesizing novel biopolymer derivatives with tailored properties for various applications, including nanotechnology and material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Prebiotic Effects and Immune Function Enhancement
Beta2-1 fructans, similar in structure to this compound, demonstrate prebiotic properties that beneficially affect immune function and combat infections. This highlights the compound's potential in enhancing gastrointestinal health and modulating the immune response (Lomax & Calder, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3aR,6R,7S,7aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-5-3-13-9(12,4-10)7(11)6(5)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPYYFZUMECON-JAGXHNFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858039 |
Source
|
Record name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912456-61-2 |
Source
|
Record name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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